CAY10681

描述

CAY10681 is a dual modulator of p53-MDM2 interaction and NF-κB signaling . It potently binds MDM2 (K i = 250 nM), reducing MDM2-mediated turnover of p53 . CAY10681 also inhibits phosphorylation of IκBα and dose-dependently reduces nuclear accumulation of p65 . It blocks the proliferation of cancer cell lines (IC 50 s range from 33 to 37 µM) .

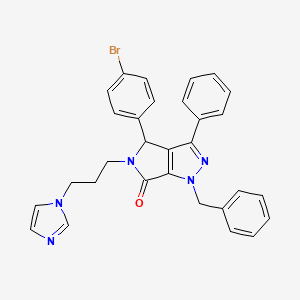

Molecular Structure Analysis

The molecular formula of CAY10681 is C30H26BrN5O . The InChi Code is InChI=1S/C30H26BrN5O/c31-25-14-12-24 (13-15-25)28-26-27 (23-10-5-2-6-11-23)33-36 (20-22-8-3-1-4-9-22)29 (26)30 (37)35 (28)18-7-17-34-19-16-32-21-34/h1-6,8-16,19,21,28H,7,17-18,20H2 .

Physical And Chemical Properties Analysis

CAY10681 is a crystalline solid . It has a formula weight of 552.5 . It has a solubility of 30 mg/ml in DMF, DMSO, and Ethanol . In Ethanol:PBS (pH 7.2) (1:3), it has a solubility of 0.25 mg/ml .

科学研究应用

1. 生物炭在农业中的应用

- 水稻生产中的生物炭修正:Asai et al. (2009)的一项研究探讨了生物炭在旱地水稻土壤物理性质和谷物产量上的影响。结果显示改善了土壤生产力,表明具有潜在的农业应用。

2. 医学研究和癌症治疗

- 组蛋白去乙酰化酶HDAC6抑制剂CAY10603:Kukushkin & Svetlikova (2019)的研究表明,CAY10603,CAY10681的一种变体,有效抑制小鼠成纤维细胞中的HDAC6。这种抑制阻断了细胞周期并促进衰老,表明在癌症治疗中具有潜力。

3. 伤口愈合研究

- 白三烯B4受体2型激动剂CAY10583:Luo et al. (2017)的研究发现,CAY10583,CAY10681的另一种变体,通过刺激角质细胞和成纤维细胞加速糖尿病大鼠的伤口愈合。这表明其作为糖尿病伤口的药物剂的潜力。

4. 眼科学和糖尿病视网膜病变

- HDAC6抑制剂CAY10603在视网膜色素上皮细胞中的应用:Yang et al. (2020)的研究揭示了CAY10603在高葡萄糖条件下减少视网膜细胞的氧化应激、炎症和凋亡。这表明其在糖尿病视网膜病变中的潜在治疗应用。

5. 生物传感技术

- 磷脂酰肌醇的FRET传感器:Cicchetti等人(2004年)开发了一种传感器,称为CAY,用于成纤维细胞中的磷脂酰肌醇。该传感器显示出动态膜结构的变化,突显了其在生物传感技术中的应用 (Cicchetti et al., 2004)。

作用机制

Target of Action

CAY10681 is a dual modulator that primarily targets two key proteins: p53 and MDM2 . It potently binds to MDM2, reducing MDM2-mediated turnover of p53 . The p53 protein is a tumor suppressor, which means it regulates cell division by keeping cells from growing and dividing too rapidly or in an uncontrolled way .

Mode of Action

CAY10681 interacts with its targets by binding to MDM2, which leads to a reduction in the turnover of p53 . This results in an increase in p53 levels, promoting its tumor suppressor activity .

Biochemical Pathways

CAY10681 also modulates the NF-κB signaling pathway . It inhibits the phosphorylation of IκBα, which results in a dose-dependent reduction in the nuclear accumulation of p65 . The NF-κB signaling pathway plays a crucial role in regulating the immune response to infection and is implicated in cancer-related processes .

Pharmacokinetics

This suggests that the compound is well-absorbed and distributed within the body, which is crucial for its bioavailability and therapeutic efficacy .

Result of Action

The action of CAY10681 leads to the blockage of the proliferation of cancer cell lines . It has been shown to inhibit tumor growth in A549 xenografts in nude mice . This suggests that the compound’s action at the molecular and cellular level can have significant effects on tumor growth and cancer progression .

安全和危害

属性

IUPAC Name |

1-benzyl-4-(4-bromophenyl)-5-(3-imidazol-1-ylpropyl)-3-phenyl-4H-pyrrolo[3,4-c]pyrazol-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26BrN5O/c31-25-14-12-24(13-15-25)28-26-27(23-10-5-2-6-11-23)33-36(20-22-8-3-1-4-9-22)29(26)30(37)35(28)18-7-17-34-19-16-32-21-34/h1-6,8-16,19,21,28H,7,17-18,20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZXBRCFEDOCBBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C(N(C3=O)CCCN4C=CN=C4)C5=CC=C(C=C5)Br)C(=N2)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26BrN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4-(4-bromophenyl)-5-(3-imidazol-1-ylpropyl)-3-phenyl-4H-pyrrolo[3,4-c]pyrazol-6-one | |

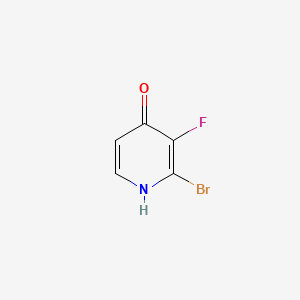

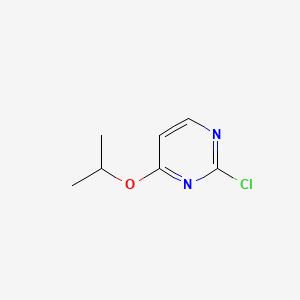

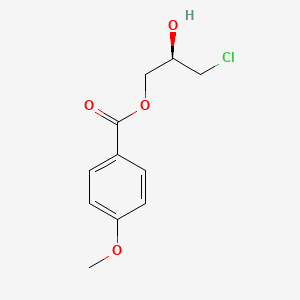

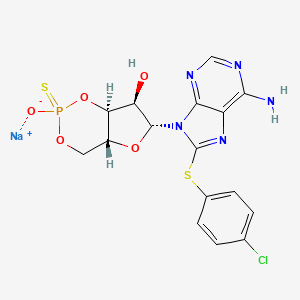

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,2S,3R,4R)-rel-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic Acid](/img/structure/B570346.png)

![[(2S)-3-(2-chloro-4-nitroimidazol-1-yl)-2-[[4-(trifluoromethoxy)phenyl]methoxy]propyl] 4-methoxybenzoate](/img/structure/B570359.png)

![3-Hydroxy-4-[[(2R)-2-hydroxy-2-[3-(phenylmethoxy)phenyl]ethyl]methylamino]-4-oxobutanoic Acid Phenyl](/img/no-structure.png)

![4-Hydroxy-5-[4-(N-methylanilino)-6-[m-[2-(sodiooxysulfonyloxy)ethylsulfonyl]anilino]-1,3,5-triazin-2-ylamino]-3-(o-sodiosulfophenylazo)-2,7-naphthalenedisulfonic acid disodium salt](/img/structure/B570366.png)